
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves a multi-step reaction sequence. Key steps include:
The formation of the piperidine ring by reacting appropriate amines with chlorinated benzyl compounds.
Etherification using tetrahydrofuran derivatives under controlled conditions to introduce the tetrahydrofuran-2-yl group.
The final oxalate salt formation through neutralization of the compound with oxalic acid in a suitable solvent system.
Industrial Production Methods
In industrial settings, production often involves large-scale reactors where parameters such as temperature, pressure, and pH are meticulously controlled. Catalysts may be employed to enhance yield and selectivity, and purification is achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes:
Substitution Reactions: : Mainly at the benzyl position due to the presence of the chloro group.
Oxidation and Reduction: : The ether and piperidine moieties can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: : Commonly uses reagents like sodium or potassium halides, under reflux conditions.
Oxidation: : Uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products depend on the specific reaction:
Substitution: : Yields substituted benzyl derivatives.
Oxidation: : Produces oxidized forms of the piperidine and tetrahydrofuran moieties.
Reduction: : Leads to deoxygenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, it is used as a building block for synthesizing more complex molecules, particularly in the design of new pharmacophores.
Biology
Biologically, it is explored for its potential in interacting with specific cellular receptors, making it a candidate for drug development.
Medicine
In medicine, preliminary studies suggest its efficacy in targeting certain biochemical pathways, providing a basis for therapeutic applications.
Industry
In industrial applications, it is used as an intermediate in the manufacture of specialized materials and in the development of novel catalytic processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptor sites on cell membranes. This interaction typically involves the binding of the compound to these receptors, thereby modulating cellular pathways and eliciting a biological response.
Comparison with Similar Compounds
Similar Compounds
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
4-(((4-chlorobenzyl)oxy)methyl)piperidine derivatives
Uniqueness
The presence of the oxalate moiety and the specific substitution pattern confers unique physicochemical properties, such as enhanced solubility and bioavailability, distinguishing it from its analogs.
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Biological Activity
The compound 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate , with the CAS number 1396878-68-4 , is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H27ClN2O6, with a molecular weight of 462.9 g/mol . The structure includes a piperidine moiety, which is often associated with various pharmacological effects.
Antibacterial Activity
Research has shown that compounds containing piperidine and related structures exhibit significant antibacterial properties. For instance, studies have indicated that derivatives similar to our compound demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Moderate |
Compound B | Bacillus subtilis | Strong |
Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. In silico studies have predicted strong binding affinities for the target enzymes, indicating potential therapeutic applications .
Table 2: Enzyme Inhibition Potency
The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring and the presence of the chlorobenzyl group. These components are known to interact with various biological targets, influencing enzyme activity and bacterial growth.
Case Studies
- Antibacterial Efficacy : A study synthesized a series of piperidine derivatives, including our compound, and evaluated their antibacterial efficacy against several strains. The results indicated that modifications in the piperidine structure significantly affected antibacterial potency .
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition capabilities of similar compounds, demonstrating that structural modifications led to enhanced inhibitory effects against AChE and urease, suggesting a promising avenue for drug development targeting neurodegenerative diseases .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3.C2H2O4/c21-18-5-3-16(4-6-18)14-25-15-17-7-9-23(10-8-17)13-20(24)22-12-19-2-1-11-26-19;3-1(4)2(5)6/h3-6,17,19H,1-2,7-15H2,(H,22,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXZLPFXXXKMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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